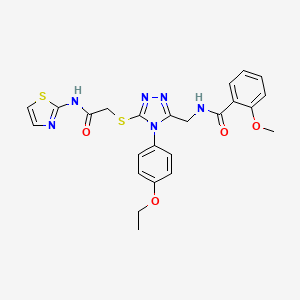

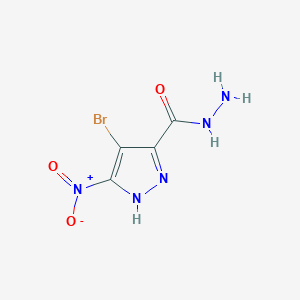

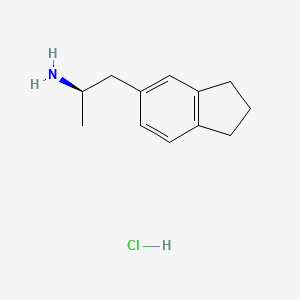

methyl (2E)-3,4-diamino-4-oxobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2E)-3,4-diamino-4-oxobut-2-enoate, also known as methylglyoxal-bis(guanylhydrazone) (MGBG), is a small molecule inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. Therefore, MGBG has been extensively studied as a potential anticancer agent.

科学的研究の応用

Antimicrobial Activity

Methyl (2E)-3,4-diamino-4-oxobut-2-enoate and its derivatives have been investigated for their antimicrobial properties. For instance, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and studied their antimicrobial activity, showcasing the compound's potential in addressing microbial resistance (Gein et al., 2020).

Catalysis in Biodiesel Production

The compound has been explored for its use in catalysis, particularly in biodiesel production. Zubair et al. (2019) synthesized organotin (IV) complexes using derivatives of methyl (2E)-3,4-diamino-4-oxobut-2-enoate, demonstrating their effectiveness as catalysts in the transesterification of corn oil into biodiesel (Zubair et al., 2019).

Synthesis of Heterocyclic Systems

The versatility of methyl (2E)-3,4-diamino-4-oxobut-2-enoate in synthesizing heterocyclic systems has been noted. Selič et al. (1997) used derivatives of the compound for the preparation of various heterocyclic systems, highlighting its utility in organic synthesis (Selič et al., 1997).

Activity Against MRSA

Matarlo et al. (2016) studied a methyl 4-oxo-4-phenylbut-2-enoate derivative for its activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in developing new anti-MRSA agents (Matarlo et al., 2016).

Inhibitors of Kynurenine-3-Hydroxylase

The compound and its derivatives have been identified as potent inhibitors of the enzyme kynurenine-3-hydroxylase, relevant for neuroprotective therapies. Drysdale et al. (2000) synthesized a series of related compounds and evaluated their efficacy in inhibiting this enzyme, which could be pivotal in treating neurodegenerative diseases (Drysdale et al., 2000).

PDE4 Inhibition

Research has also explored the compound's role in inhibiting phosphodiesterase-4 (PDE4). A study published in "RSC Advances" (2017) reported the isolation of new prenylated coumarins, including methyl (E)-3,4-bis(4-hydroxyphenyl)-4-oxobut-2-enoate, from the stems of Toddalia asiatica, which showed PDE4 inhibition activities (RSC Advances, 2017).

特性

IUPAC Name |

methyl (E)-3,4-diamino-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)2-3(6)5(7)9/h2H,6H2,1H3,(H2,7,9)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUSNUXNECOEJJ-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3,4-diamino-4-oxobut-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/no-structure.png)